N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide
Description
N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a phenylethyl group, and a pyrazolylacetamide moiety
Properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(11-14-8-9-18-20-14)19-15(13-5-2-1-3-6-13)12-21-10-4-7-17(21)23/h1-3,5-6,8-9,15H,4,7,10-12H2,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVOZNEDYINOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide typically involves multiple steps. One common approach is the reaction of 2-oxopyrrolidin-1-yl with phenylethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-(1H-pyrazol-5-yl)acetic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Medicine: The compound's potential medicinal applications include its use as an anticonvulsant, anti-inflammatory agent, or neuroprotective drug. Research is ongoing to explore its efficacy in treating conditions such as epilepsy, inflammation, and neurodegenerative diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Levetiracetam: A well-known antiepileptic drug with a similar pyrrolidinone structure.
Piracetam: A nootropic drug used for cognitive enhancement, also featuring a pyrrolidinone ring.
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide: Another compound with a pyrrolidinone moiety used in various applications.
Uniqueness: N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]-2-(1H-pyrazol-5-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
